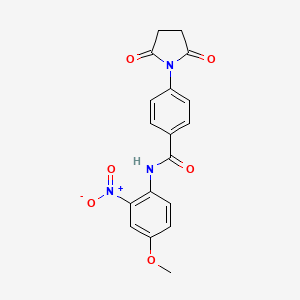

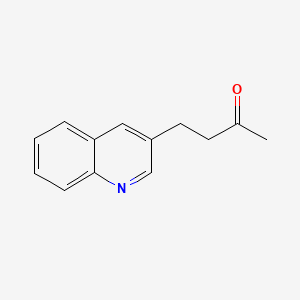

![molecular formula C21H24N4O2S B2887836 2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide CAS No. 2034541-18-7](/img/structure/B2887836.png)

2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide” is a Schiff base derivative of benzothiazol-2-ylamine/thiazolo[5, 4-b]pyridin-2-ylamine . Schiff bases are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antitubercular, anticancer, antioxidant, anthelmintic, and more .

Synthesis Analysis

The synthesis of this compound involves several steps. First, aniline/4-aminopyridine is converted to the corresponding thiourea derivative. This is then cyclized to obtain benzothiazol-2-ylamine/thiazolo[5, 4-b]pyridin-2-ylamine. Finally, these are condensed with various aromatic and heteroaromatic aldehydes to obtain the Schiff bases of benzothiazol-2-ylamine and thiazolo[5, 4-b]pyridin-2-ylamine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the conversion of aniline/4-aminopyridine to the corresponding thiourea derivative, cyclization to obtain benzothiazol-2-ylamine/thiazolo[5, 4-b]pyridin-2-ylamine, and condensation with various aromatic and heteroaromatic aldehydes .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Biological Activity

This compound is involved in the synthesis of diverse heterocyclic structures, which are crucial in medicinal chemistry for developing new therapeutic agents.

Synthesis of Thiazolopyridine Derivatives

A study demonstrates the utility of cyanoacetanilides as intermediates in the synthesis of novel thiazolopyridine derivatives. These compounds were synthesized using simple methods, highlighting the versatility of the initial compound in heterocyclic synthesis (Ammar et al., 2005).

Insecticidal Assessment

Another research application explored the synthesis of various innovative heterocycles incorporating a thiadiazole moiety. These compounds, derived from a similar precursor, were evaluated as insecticidal agents against the cotton leafworm, showcasing the potential of these compounds in agricultural applications (Fadda et al., 2017).

Antimicrobial Studies

New pyridine derivatives have been synthesized and screened for their antibacterial and antifungal activities. This indicates the significance of the compound in contributing to the development of new antimicrobial agents (Patel & Agravat, 2007).

Antiproliferative Activity

The synthesis of pyridine-thiazole hybrids and their evaluation against various cancer cell lines highlight the potential anticancer applications of these compounds. Some synthesized derivatives showed promising activity, underlining the compound's role in cancer research (Alqahtani & Bayazeed, 2020).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds with thiazolo[5,4-b]pyridin-2-ylamine structures have been studied for their anticonvulsant activities

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the structural similarity to other anticonvulsant agents, it might interact with its targets to modulate neuronal signaling, potentially by inhibiting certain types of ion channels or neurotransmitter receptors .

Biochemical Pathways

Given its potential anticonvulsant activity, it might be involved in modulating the pathways related to neuronal excitability and neurotransmission .

Result of Action

If it does exhibit anticonvulsant activity as suggested by its structural similarity to other anticonvulsant agents, it might help to reduce neuronal excitability and prevent or reduce the frequency of seizures .

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-2-27-17-7-5-15(6-8-17)14-19(26)23-16-9-12-25(13-10-16)21-24-18-4-3-11-22-20(18)28-21/h3-8,11,16H,2,9-10,12-14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGLAUCOYCFBKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl (1S,6R)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2887753.png)

![1-(4-Chlorophenyl)-2-{[5-(cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2887758.png)

![N-[(2,2,3,3-tetramethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2887759.png)

![1-(4-Isopropoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2887760.png)

![Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one](/img/structure/B2887761.png)

![N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2887765.png)

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2887766.png)

![ethyl 3-(2-(1H-indol-3-yl)ethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2887772.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide](/img/structure/B2887776.png)